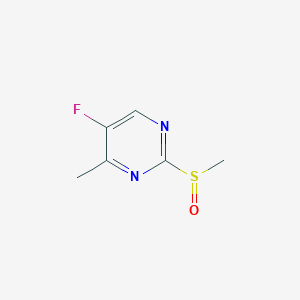
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine They are widely recognized for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine typically involves the introduction of fluorine and methylsulfinyl groups into a pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyrimidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methylsulfinyl group can be introduced through the oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to remove the methylsulfinyl group, converting it back to a methylthio group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine involves its interaction with biological molecules, particularly nucleic acids. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and specificity to target molecules. The methylsulfinyl group can also affect the compound’s solubility and metabolic stability. These interactions can lead to the inhibition of key enzymes involved in nucleic acid synthesis and repair, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
4-Methyl-2-(methylsulfinyl)pyrimidine: Lacks the fluorine atom, which can result in different biological activity.
5-Fluoro-2-(methylsulfinyl)pyrimidine: Similar structure but without the methyl group at the 4-position.
Uniqueness
5-Fluoro-4-methyl-2-(methylsulfinyl)pyrimidine is unique due to the presence of both fluorine and methylsulfinyl groups, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C6H7FN2OS |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-fluoro-4-methyl-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C6H7FN2OS/c1-4-5(7)3-8-6(9-4)11(2)10/h3H,1-2H3 |
InChI Key |
KOAQMEVQBVHHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1F)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















